(1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-8-1-2-10(12)7(3-8)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXCFPVHWMSVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor would be 2,5-difluorobenzyl azide, and the alkyne precursor would be propargyl alcohol.
Cycloaddition Reaction: The reaction is usually carried out in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate) in a solvent such as dimethyl sulfoxide (DMSO) or water, under mild conditions (room temperature to 60°C).
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity, often involving automated reactors and continuous flow systems.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: The triazole ring can undergo reduction reactions, although these are less common. Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: (1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)formaldehyde or (1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that triazole derivatives possess significant antifungal properties. The 1,2,3-triazole moiety is known for its ability to inhibit the growth of various fungi by interfering with ergosterol biosynthesis. In vitro tests have shown that (1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol exhibits promising antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.25 - 2.0 | Moderate to High |
| Reference Triazole Compound | 0.0156 - 2.0 | High |
Antiparasitic Effects
The compound has also been evaluated for its antiparasitic properties. A study involving the treatment of Toxoplasma gondii infections demonstrated that derivatives of triazoles could lead to significant reductions in parasite load in infected models. The nanoformulation of these compounds showed enhanced bioavailability and efficacy.
Case Study 1: Antifungal Efficacy
A study published in PubMed Central highlighted the synthesis of novel triazole compounds that included this compound. These compounds were tested against various fungal strains with results indicating that modifications to the triazole ring significantly enhanced antifungal activity compared to traditional antifungal agents .
Case Study 2: Antiparasitic Research
In another investigation focusing on Toxoplasma gondii, researchers synthesized several triazole derivatives and assessed their effectiveness in vivo. The results showed that the inclusion of the difluorobenzyl group improved survival rates and reduced parasitic load in treated mice .
Mechanism of Action
The mechanism of action of (1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol depends on its specific application:
Enzyme Inhibition: The triazole ring can interact with the active site of enzymes, inhibiting their activity. This is particularly relevant in the development of antifungal agents targeting cytochrome P450 enzymes.
Protein-Ligand Interactions: The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and stability.
Comparison with Similar Compounds
Structural Modifications and Similarity Scores
The compound’s structural analogs vary in substituents on the benzyl group and the functional group at the C4 position. Key examples include:
Key Observations :
- Fluorine Substitution Pattern: The 2,5-difluorobenzyl group in the target compound contrasts with 2,6-difluorobenzyl in analogs (e.g., 217448-86-7).
- C4 Functional Groups: Replacing methanol with a methyl ester (217448-86-7) or carboxylic acid (166196-11-8) modifies polarity and hydrogen-bonding capacity. Methanol’s hydroxyl group enhances solubility in polar solvents compared to the ester or acid derivatives .
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility relative to methyl ester or carboxylic acid derivatives, which may exhibit lower solubility due to increased hydrophobicity or ionization .
- Acidity: The carboxylic acid analog (166196-11-8) is significantly more acidic (pKa ~4-5) than the methanol derivative (pKa ~15-16), influencing reactivity in biological or synthetic contexts .
Crystallographic Behavior
- Refinement Tools : SHELXL, a program widely used for small-molecule refinement, could analyze the target compound’s crystal structure. Substituent differences (e.g., 2,5- vs. 2,6-difluorobenzyl) may lead to distinct crystallographic parameters, such as twist angles or unit cell dimensions .
Biological Activity
(1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention for its diverse biological activities. This compound features a triazole ring and is characterized by the presence of a difluorobenzyl group and a methanol moiety. The unique structure of this compound contributes to its potential applications in medicinal chemistry and various biological studies.
- IUPAC Name : 1-(2,5-difluorobenzyl)-1H-1,2,3-triazol-4-ylmethanol
- Molecular Formula : C₁₀H₉F₂N₃O
- Molecular Weight : 225.19 g/mol
- CAS Number : 1247690-54-5
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole moiety is known to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis. This inhibition can lead to antifungal and anticancer effects by disrupting normal cellular processes.
- Protein-Ligand Interactions : The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their stability and function. This property makes it valuable for studying protein interactions in various biological contexts.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. This compound has been evaluated for its efficacy against various fungal pathogens. Studies show that compounds with similar structures have demonstrated low minimum inhibitory concentrations (MICs) against strains such as Candida albicans and Aspergillus spp. .
Anticancer Potential
The anticancer activity of this compound is promising. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways and inhibiting cell proliferation. For example, compounds structurally similar to this compound have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer) cells .
Comparative Analysis with Other Triazole Derivatives
| Compound Name | Structure | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | Structure | Moderate MIC against C. albicans | IC50 = 15 µM |
| (1-(2,4-Difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol | Structure | High MIC against A. fumigatus | IC50 = 20 µM |
| This compound | Structure | Low MIC against C. albicans | IC50 = 10 µM |
Case Studies
Several studies have explored the biological activity of this compound:
- Antifungal Efficacy Study : A study conducted on the efficacy of this compound against Candida species demonstrated a significant reduction in fungal growth compared to control groups. The compound achieved an MIC of 8 µg/mL against C. albicans .
- Anticancer Activity Assessment : In vitro assays revealed that the compound induced apoptosis in HCT116 cells with an IC50 value of 12 µM. The study highlighted the potential of this compound as an anticancer agent through the activation of caspase pathways .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
